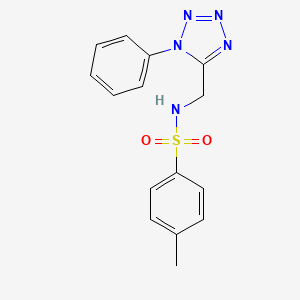
(4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. Factors like reaction rates, energy changes, and the conditions needed for the reaction are typically investigated .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity. Techniques such as spectroscopy and chromatography might be used .科学的研究の応用
Anticancer Activities
Research has shown the synthesis and evaluation of compounds related to the given chemical structure, particularly in the context of anticancer activities. For instance, substituted compounds have been evaluated against human breast cancer cell lines and human embryonic kidney cells for cytotoxic activities. Some of these compounds have shown better anti-proliferative activities compared to known drugs like curcumin. Molecular docking studies of these compounds against Bcl-2 protein have indicated good binding affinity, suggesting potential utility in cancer therapy (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Anti-inflammatory and Antimicrobial Properties
Compounds with structures similar to the one have been synthesized and tested for their anti-inflammatory and antimicrobial activities. For example, novel piperazine analogues bearing quinoline and pyridine moieties have been evaluated for in vitro antioxidant activity, anti-inflammatory activity, and their ability to inhibit certain enzymes. These studies have found that some of these compounds exhibit promising activity, highlighting their potential for therapeutic applications in treating inflammation and microbial infections (Al‐Ghorbani et al., 2015).
Tubulin Polymerization Inhibition
Research into related compounds has also explored their ability to inhibit tubulin polymerization, a process critical for cell division. This has significant implications for cancer treatment, as inhibiting tubulin can halt the proliferation of cancer cells. Some of these compounds have demonstrated potent antiproliferative properties against a wide range of cancer cell lines, with certain analogues inducing G2/M phase cell cycle blockade, suggesting a mechanism of action through the inhibition of tubulin polymerization (Prinz et al., 2017).
Novel Synthetic Methodologies
Additionally, studies have focused on developing novel synthetic methodologies for creating derivatives of this compound. For example, a two-step one-pot electrochemical synthesis approach has been developed for producing novel 8-amino-1,4-benzoxazine derivatives, showcasing the versatility and potential for further chemical modifications of this compound (Largeron & Fleury, 1998).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O/c30-23(21-15-24-18-8-4-5-9-19(18)27-21)29-12-10-28(11-13-29)22-14-20(25-16-26-22)17-6-2-1-3-7-17/h1-9,14-16H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUKCNRECASQAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

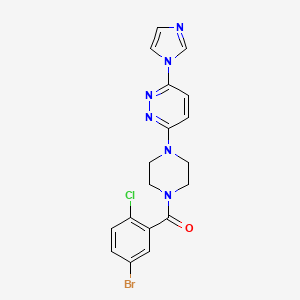
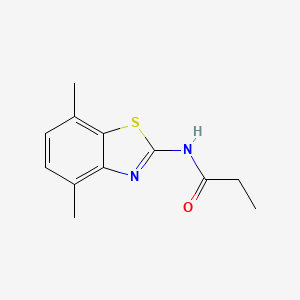

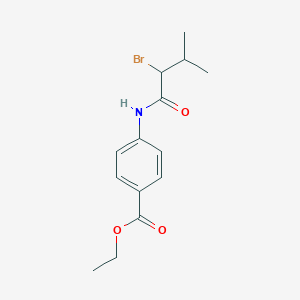
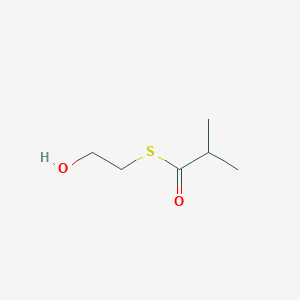
![N-(3,4-dimethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2858951.png)
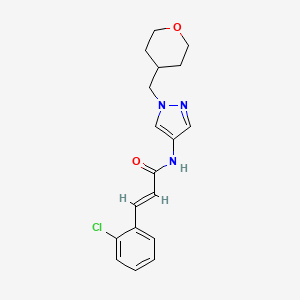


![5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858957.png)
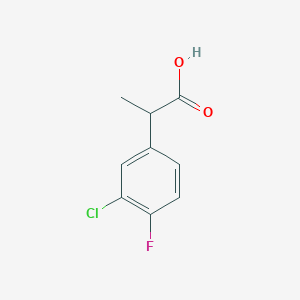

![1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea](/img/structure/B2858962.png)
